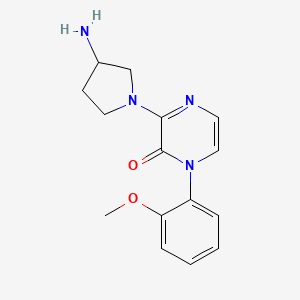
3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrazinone core, an aminopyrrolidine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazinone core, followed by the introduction of the aminopyrrolidine and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Aminopyrrolidin-1-yl)-1-phenylpyrazin-2(1H)-one
- 3-(3-Aminopyrrolidin-1-yl)-1-(2-hydroxyphenyl)pyrazin-2(1H)-one
- 3-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)pyrazin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2-one |
InChI |
InChI=1S/C15H18N4O2/c1-21-13-5-3-2-4-12(13)19-9-7-17-14(15(19)20)18-8-6-11(16)10-18/h2-5,7,9,11H,6,8,10,16H2,1H3 |
InChI Key |
JDSQPUZLLIRJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)N3CCC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline](/img/structure/B11839453.png)

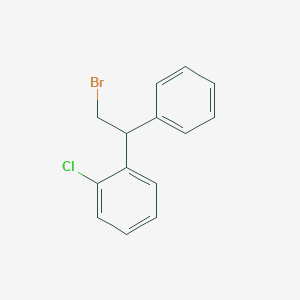
![4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11839471.png)
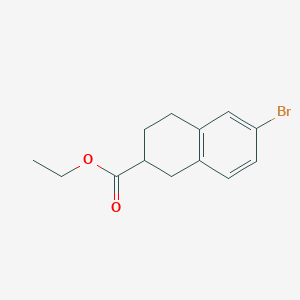
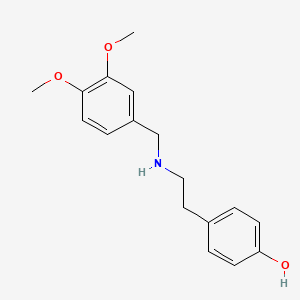
![(R)-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11839500.png)
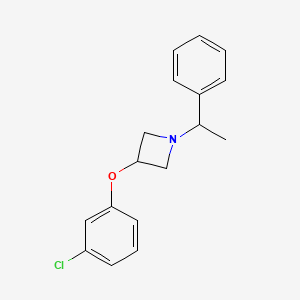
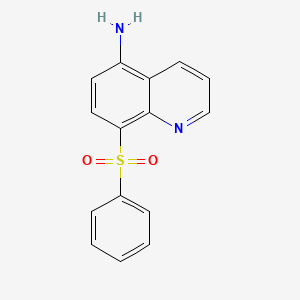
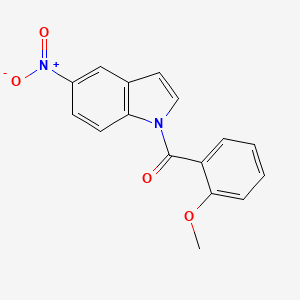

![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)-](/img/structure/B11839526.png)
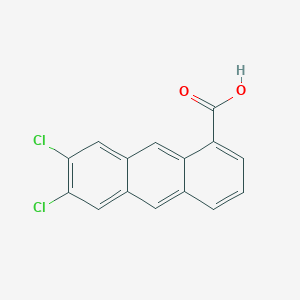
![tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11839540.png)
